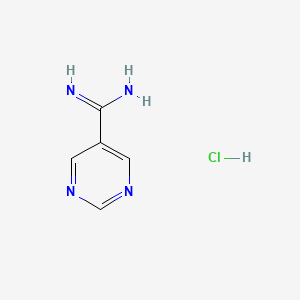

Pyrimidine-5-carboxamidine hydrochloride

Description

Pyrimidine-5-carboxamidine hydrochloride is a pyrimidine derivative featuring a carboxamidine group at position 5 of the heterocyclic ring, with a hydrochloride counterion enhancing its solubility and stability. This compound is commercially available (e.g., supplied by Chemlyte Solutions ) and serves as a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .

Properties

IUPAC Name |

pyrimidine-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOTVLZVTWTMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Properties

Pyrimidine-5-carboxamidine hydrochloride is extensively researched for its potential as a therapeutic agent against viral infections and cancer. It acts as a building block in the synthesis of various pharmaceuticals, enhancing drug efficacy through its unique chemical structure. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including cervical (SiHA), breast (MCF-7), and melanoma (B16F10) cells .

Case Study: Cytotoxicity Evaluation

A recent study synthesized a series of pyrimidine-based compounds and evaluated their anti-proliferative activity against multiple cancer cell lines. The results demonstrated that certain derivatives showed IC50 values comparable to the standard drug doxorubicin, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5f | SiHA | 12.5 |

| 5d | MCF-7 | 15.0 |

| 5l | B16F10 | 18.0 |

Biochemical Research

Enzyme Inhibition and Protein Interactions

This compound serves as a crucial reagent in biochemical assays aimed at studying enzyme activity and protein interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby facilitating research into various biological processes .

Agricultural Chemistry

Development of Agrochemicals

In agricultural applications, this compound is utilized in formulating herbicides and pesticides. Its chemical properties contribute to the development of effective agrochemicals that improve crop yields while minimizing environmental impact .

Material Science

Novel Materials Synthesis

The compound is also explored in material science, particularly in polymer chemistry. This compound can enhance the properties of polymers used in various applications, including coatings and adhesives .

Diagnostic Tools

Medical Diagnostics

this compound plays a role in developing diagnostic reagents for detecting specific biomolecules. This application is essential for medical diagnostics and research, facilitating the identification of diseases at an early stage .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

Pyrimidine-5-carboxamidine hydrochloride is compared to structurally analogous compounds below:

Key Observations :

- Positional Isomerism : Substitutions at positions 4 vs. 5 significantly alter reactivity. For example, 5-carboxamidine (target compound) vs. 4-carboxylic acid derivatives differ in hydrogen-bonding capacity and acidity (carboxamidine is more basic).

- Functional Group Impact : Carboxamidine’s amidine group (-C(=NH)NH₂) enables stronger hydrogen bonding compared to aldehydes or esters, making it advantageous in drug design for target binding .

- Salt Forms : Hydrochloride salts (e.g., target compound vs. PRT062607 Hydrochloride ) improve aqueous solubility, critical for bioavailability.

Physicochemical Properties

Q & A

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these affect experimental design?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) but limited in water. Stability studies (via accelerated degradation at 40°C/75% RH) show decomposition <5% over 30 days. For in vitro assays, prepare stock solutions in DMSO and dilute with aqueous buffers (≤1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of Pyrimidine-5-carboxamidine derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. Validate predictions via SAR studies, substituting functional groups at positions 2 and 4 of the pyrimidine ring .

- Data Interpretation : Correlate computed binding energies (ΔG) with experimental IC50 values using regression analysis.

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign experiments. For example, standardize cell viability assays (MTT vs. resazurin) and include positive controls (e.g., staurosporine for apoptosis) .

- Case Study : A 2024 study attributed inconsistent IC50 values (5–50 µM) to differences in serum protein binding; use ultrafiltration to quantify free drug concentrations .

Q. How can experimental design frameworks (e.g., PICO, DOE) optimize the synthesis and bioevaluation of Pyrimidine-5-carboxamidine analogs?

- Methodological Answer : Apply the PICO framework: P opulation (compound library), I ntervention (structural modifications), C omparison (parent compound), O utcome (improved potency). For DOE (Design of Experiments), vary factors like reaction time, temperature, and catalyst loading in a factorial design to identify optimal conditions .

- Example : A 3² factorial design reduced synthesis time by 40% while maintaining >90% yield .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Report EC50/IC50 with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and validate via replicate experiments .

Q. How can researchers ensure reproducibility in this compound studies, particularly in interdisciplinary collaborations?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols (e.g., SOPs with step-by-step video supplements) and share raw data (NMR spectra, chromatograms) via repositories like Zenodo .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in mutagenicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.